molecular formula C22H14F2N2O3 B2513509 3-(2,6-difluorobenzamido)-N-phenylbenzofuran-2-carboxamide CAS No. 887886-57-9

3-(2,6-difluorobenzamido)-N-phenylbenzofuran-2-carboxamide

Cat. No.: B2513509
CAS No.: 887886-57-9
M. Wt: 392.362
InChI Key: DOTUGCKUUHIILX-UHFFFAOYSA-N
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Description

3-(2,6-difluorobenzamido)-N-phenylbenzofuran-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzofuran ring, a phenyl group, and a difluorobenzamido moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-difluorobenzamido)-N-phenylbenzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and more efficient catalysts to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-difluorobenzamido)-N-phenylbenzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorobenzamido moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or benzofurans.

Scientific Research Applications

3-(2,6-difluorobenzamido)-N-phenylbenzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,6-difluorobenzamido)-N-phenylbenzofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,6-difluorobenzamido)-N-phenylbenzofuran-2-carboxamide is unique due to the combination of its structural features, which confer distinct chemical properties and potential biological activities. The presence of both the difluorobenzamido and benzofuran moieties enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

3-[(2,6-difluorobenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F2N2O3/c23-15-10-6-11-16(24)18(15)21(27)26-19-14-9-4-5-12-17(14)29-20(19)22(28)25-13-7-2-1-3-8-13/h1-12H,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTUGCKUUHIILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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